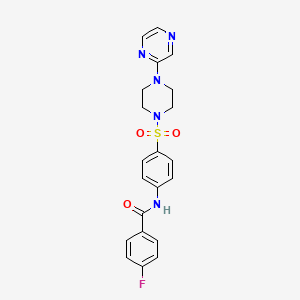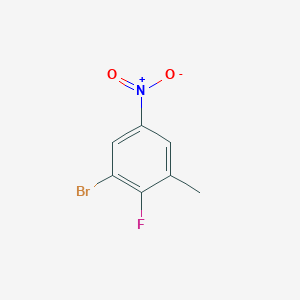
4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a fluorine atom, sulfonylation, and piperazine ring formation. Researchers have designed and synthesized novel derivatives to explore their potential as anti-tubercular agents . The synthetic route likely includes various chemical reactions, such as condensations, cyclizations, and functional group transformations.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, we can infer that it undergoes interactions with biological targets. Docking studies may shed light on its binding modes and potential mechanisms of action .
科学的研究の応用
Antiproliferative Activities
Research on pyrazole-sulfonamide derivatives, which share a structural resemblance with the specified compound, has shown promising results in the field of cancer treatment. These compounds have been synthesized and tested for in vitro antiproliferative activities against HeLa and C6 cell lines, revealing cell-selective effects against rat brain tumor cells (C6) and broad spectrum antitumor activity comparable to commonly used anticancer drugs, 5-fluorouracil and cisplatin (Mert et al., 2014).
Antimicrobial Properties
Novel fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity. This research demonstrates the therapeutic potential of such compounds due to their broad range of biodynamic properties (Jagtap et al., 2010).
Neurodegenerative Diseases
A study utilized a selective serotonin 1A molecular imaging probe, structurally similar to the compound , for quantifying receptor densities in Alzheimer's disease patients. This research highlights the compound's potential in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues, related to the discussed compound, have shown activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Agricultural Chemistry
Research on the effect of selective fluorine substitution on herbicides, similar to the structural components of the specified compound, has led to the discovery of compounds with enhanced herbicidal properties. This highlights the compound's relevance in developing more effective and selective agricultural chemicals (Hamprecht et al., 2004).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target the5-HT 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is thought to be responsible for the regulation of numerous behaviors including sleep, depression, anxiety, and memory.
Mode of Action
Similar compounds have been found to act asfull agonists at the 5-HT 1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound would bind to the 5-HT 1A receptor and mimic the action of serotonin, thereby stimulating an effect within the cell.
特性
IUPAC Name |
4-fluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-17-3-1-16(2-4-17)21(28)25-18-5-7-19(8-6-18)31(29,30)27-13-11-26(12-14-27)20-15-23-9-10-24-20/h1-10,15H,11-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRPSLFNCLAYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)
![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)